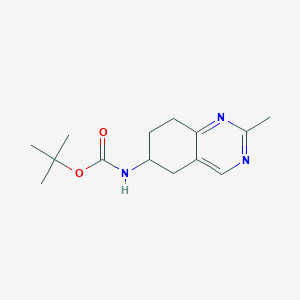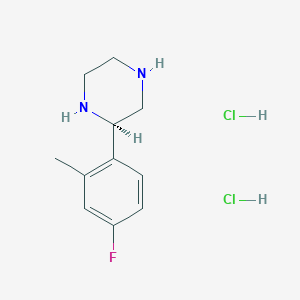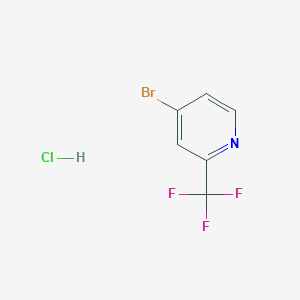
N-((5,5-Dimethyl-1,4-dioxan-2-yl)methyl)-3,6-difluoropyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5,5-Diméthyl-1,4-dioxan-2-yl)méthyl)-3,6-difluoropyridine-2-amine est un composé organique synthétique caractérisé par sa structure unique, qui comprend un cycle dioxane et une partie difluoropyridine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de N-((5,5-Diméthyl-1,4-dioxan-2-yl)méthyl)-3,6-difluoropyridine-2-amine implique généralement plusieurs étapes. Une approche courante consiste à commencer par la préparation du (5,5-Diméthyl-1,4-dioxan-2-yl)méthanol, qui peut être synthétisé par la réaction de 2-méthyl-2-(oxiran-2-ylméthoxy)propan-1-ol avec de l'acide camphre-10-sulfonique dans du dichlorométhane à température ambiante . Cet intermédiaire est ensuite mis à réagir avec de la 3,6-difluoropyridine-2-amine dans des conditions spécifiques pour donner le produit final.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais elles sont optimisées pour la production à grande échelle. Cela comprend l'utilisation de réacteurs automatisés, le contrôle précis des conditions de réaction et les techniques de purification pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
N-((5,5-Diméthyl-1,4-dioxan-2-yl)méthyl)-3,6-difluoropyridine-2-amine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels au sein de la molécule.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle pyridine.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et des nucléophiles comme le méthylate de sodium. Les conditions de réaction varient en fonction de la transformation souhaitée, mais impliquent souvent des températures contrôlées et des atmosphères inertes.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des oxydes, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels dans la molécule.
Applications de la recherche scientifique
N-((5,5-Diméthyl-1,4-dioxan-2-yl)méthyl)-3,6-difluoropyridine-2-amine a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de N-((5,5-Diméthyl-1,4-dioxan-2-yl)méthyl)-3,6-difluoropyridine-2-amine implique son interaction avec des cibles moléculaires spécifiques. La partie difluoropyridine est connue pour interagir avec les enzymes et les récepteurs, ce qui peut moduler leur activité. Le cycle dioxane peut également jouer un rôle dans la stabilisation du composé et l'amélioration de son affinité de liaison.
Applications De Recherche Scientifique
N-((5,5-Dimethyl-1,4-dioxan-2-yl)methyl)-3,6-difluoropyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-((5,5-Dimethyl-1,4-dioxan-2-yl)methyl)-3,6-difluoropyridin-2-amine involves its interaction with specific molecular targets. The difluoropyridine moiety is known to interact with enzymes and receptors, potentially modulating their activity. The dioxane ring may also play a role in stabilizing the compound and enhancing its binding affinity.
Comparaison Avec Des Composés Similaires
Composés similaires
(5,5-Diméthyl-1,4-dioxan-2-yl)méthanol : Un précurseur dans la synthèse du composé cible.
3,6-Difluoropyridine-2-amine : Un autre précurseur avec des caractéristiques structurelles similaires.
Unicité
N-((5,5-Diméthyl-1,4-dioxan-2-yl)méthyl)-3,6-difluoropyridine-2-amine est unique en raison de la combinaison du cycle dioxane et de la partie difluoropyridine, qui confère des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour diverses applications de recherche.
Propriétés
Formule moléculaire |
C12H16F2N2O2 |
|---|---|
Poids moléculaire |
258.26 g/mol |
Nom IUPAC |
N-[(5,5-dimethyl-1,4-dioxan-2-yl)methyl]-3,6-difluoropyridin-2-amine |
InChI |
InChI=1S/C12H16F2N2O2/c1-12(2)7-17-8(6-18-12)5-15-11-9(13)3-4-10(14)16-11/h3-4,8H,5-7H2,1-2H3,(H,15,16) |
Clé InChI |
NDJUFGSQXCXFCN-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC(CO1)CNC2=C(C=CC(=N2)F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11855849.png)



![n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]butanamide](/img/structure/B11855871.png)


![1-[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]ethanone](/img/structure/B11855894.png)




